![molecular formula C13H16BrNO4S B1271735 8-((4-溴苯基)磺酰基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 849532-19-0](/img/structure/B1271735.png)

8-((4-溴苯基)磺酰基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷

描述

The compound "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" is a chemically synthesized molecule that appears to be a derivative of the spirocyclic compounds which are known for their potential in producing biologically active compounds. The core structure of this compound is based on the 8-oxa-2-azaspiro[4.5]decane framework, which can be synthesized from commercially available reagents, indicating accessibility for research and development purposes .

Synthesis Analysis

The synthesis of the core structure, 8-oxa-2-azaspiro[4.5]decane, is achieved through a convenient method using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This suggests that the synthesis of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" could involve a similar approach, possibly with additional steps to introduce the 4-bromophenylsulfonyl group into the molecule. The synthesis process is crucial as it impacts the yield, purity, and stereochemistry of the final product.

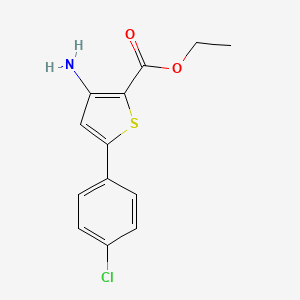

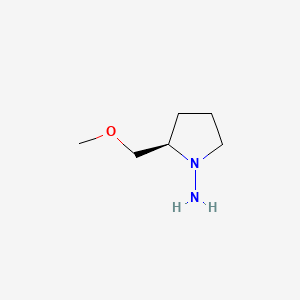

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" is characterized by the presence of a spiro linkage, which is a single atom connecting two rings. In this case, the spiro atom is likely to be carbon, connecting an oxygen-containing ring and a nitrogen-containing ring. The presence of the 4-bromophenylsulfonyl group suggests potential for further chemical modifications or interactions due to the presence of a good leaving group (bromine) and a sulfonyl group that can act as an electron-withdrawing group .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including phenylsulfanyl migration, which is a process that can be used to control the stereochemistry of the resulting molecule . This indicates that the synthesis of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" could involve stereochemically controlled steps to ensure the production of the desired enantiomer or diastereoisomer. The presence of the bromine atom also suggests that this compound could participate in further substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane" are not detailed in the provided abstracts, we can infer that the compound's properties would be influenced by its molecular structure. The spirocyclic nature of the compound would affect its boiling point, melting point, and solubility. The electron-withdrawing sulfonyl group and the polarizable bromine atom could impact the compound's reactivity and interactions with biological targets. The stereochemistry of the compound is also likely to influence its biological activity and binding affinity to specific receptors or enzymes .

科学研究应用

非线性光学材料开发

- 应用:衍生物 8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA) 显示出作为非线性光学材料的潜力。这对于开发蓝区激光二极管的倍频器等器件至关重要。研究重点是材料纯化、单晶生长和表征,以证明其光学性能和二次谐波产生能力 (Kagawa 等人,1994)。

- 方法:采用了乙酸乙酯溶液重结晶、区域精制和减压升华等技术。布里奇曼技术用于晶体生长,得到适用于非线性光学器件应用的大晶体 (Kagawa 等人,1994)。

质谱分析

- 应用:在分析化学领域,研究了 1,4-二氧杂-8-氮杂螺[4.5]癸烷的质谱,在 m/e 87 处显示出显着的峰值。这项研究对于理解该化合物的碎片化和结构至关重要,这在分析和合成化学中是必不可少的 (Solomons,1982)。

环境化学

- 应用:合成了 5,11,17,23-四-[(1,4-二氧杂-8-氮杂螺-[4.5]癸烷基)甲基]-25,26,27,28-四羟基杯[4]芳烃等衍生物用于环境应用。发现这些化合物可有效吸附水中的致癌偶氮染料和芳香胺,表明它们在水净化和环境修复中的潜力 (Akceylan 等人,2009)。

合成和生物活性化合物生产

- 应用:开发了一种便利的合成路线来合成 8-氧杂-2-氮杂螺[4.5]癸烷,显示出生产生物活性化合物的希望。这种从市售试剂合成的化合物展示了其在药物化学和药物开发领域的用途 (Ogurtsov 和 Rakitin,2020)。

作用机制

Target of Action

Similar compounds containing an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens .

Mode of Action

It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed antimicrobial effects .

Result of Action

Similar compounds have shown antimicrobial activity, suggesting that this compound may also have similar effects .

属性

IUPAC Name |

8-(4-bromophenyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO4S/c14-11-1-3-12(4-2-11)20(16,17)15-7-5-13(6-8-15)18-9-10-19-13/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQMOCFTFSHYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)

![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)